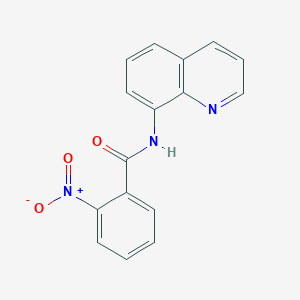![molecular formula C11H12N4O3 B5740774 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, also known as PD-184352, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for cancer treatment.
Mécanisme D'action
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol inhibits the activity of ERK1/2 by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of ERK1/2 activity leads to cell cycle arrest and apoptosis, which ultimately results in decreased tumor growth.
Biochemical and Physiological Effects:
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase and promotes apoptosis. It also decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also some limitations to its use. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol is not specific to the ERK1/2 pathway and can inhibit other kinases as well. It also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
For research include the development of more specific inhibitors, combination with other chemotherapeutic agents, and the development of analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol can be synthesized using a multi-step process involving the reaction of 3,6-dichloropyridazine with 4-ethoxy-6-methyl-2-pyrimidinamine. The resulting compound is then treated with sodium hydroxide to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of ERK1/2, a key signaling pathway that is dysregulated in many types of cancer. Inhibition of this pathway has been shown to lead to cell cycle arrest, apoptosis, and decreased tumor growth. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been tested in a variety of cancer cell lines and animal models, including melanoma, pancreatic cancer, lung cancer, and breast cancer. It has shown promising results in these studies and has the potential to be used as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
3-(4-ethoxy-6-methylpyrimidin-2-yl)oxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-17-10-6-7(2)12-11(13-10)18-9-5-4-8(16)14-15-9/h4-6H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDFZHGYDLBJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)OC2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)


![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

